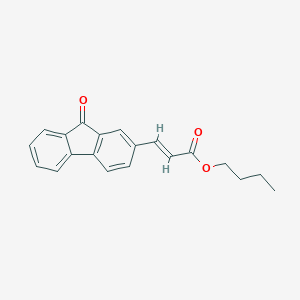

butyl 3-(9-oxo-9H-fluoren-2-yl)acrylate

Description

Butyl 3-(9-oxo-9H-fluoren-2-yl)acrylate is an acrylate ester derivative featuring a 9-oxofluorenyl substituent at the β-position of the acrylate group. The compound combines the reactive acrylate moiety with a planar, aromatic fluorenone system, which confers unique electronic and steric properties. This structural hybrid suggests applications in polymer chemistry (e.g., as a monomer for functionalized polymers) or organic synthesis (e.g., as a building block for photoactive materials) .

Properties

Molecular Formula |

C20H18O3 |

|---|---|

Molecular Weight |

306.4g/mol |

IUPAC Name |

butyl (E)-3-(9-oxofluoren-2-yl)prop-2-enoate |

InChI |

InChI=1S/C20H18O3/c1-2-3-12-23-19(21)11-9-14-8-10-16-15-6-4-5-7-17(15)20(22)18(16)13-14/h4-11,13H,2-3,12H2,1H3/b11-9+ |

InChI Key |

PUFNHUKZOJSGKB-PKNBQFBNSA-N |

SMILES |

CCCCOC(=O)C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Analysis of Key Differences :

Acrylate vs. Non-Acrylate Derivatives: this compound and n-butyl acrylate share a reactive acrylate group, enabling radical polymerization. However, the fluorenone substituent in the former likely reduces volatility and increases UV stability compared to n-butyl acrylate, which is highly volatile and requires careful handling .

Fluorenyl-Containing Compounds: The 9-oxofluorenyl group distinguishes the target compound from the fluorenyl amide in and the fluorenylmethyl carbamate in . The ketone in the fluorenone system increases polarity compared to unmodified fluorenyl groups, reducing solubility in nonpolar solvents (e.g., hexane) but improving compatibility with polar aprotic solvents like DMF or THF . Unlike the carbamate in , the acrylate ester in the target compound is more susceptible to hydrolysis under basic conditions, limiting its use in aqueous environments.

Biological and Industrial Relevance: The compound’s acrylate group makes it more suitable for industrial polymer applications than the amide () or carbamate (), which are geared toward pharmaceuticals. However, the fluorenone moiety may introduce photoluminescent properties absent in simpler acrylates like n-butyl acrylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.